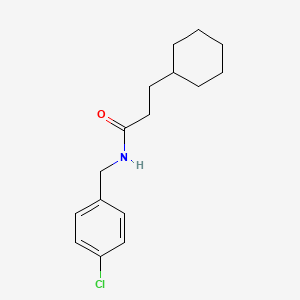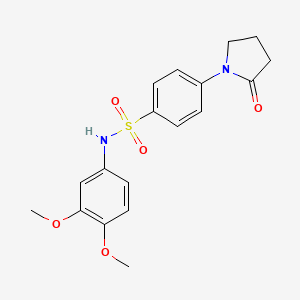![molecular formula C15H10ClN3O4 B5871868 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. In agriculture, the compound acts as a herbicide or pesticide by disrupting the normal physiological processes of plants or insects. In materials science, the compound exhibits fluorescence properties due to its electron-donating and electron-withdrawing groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole are also dependent on its application. In medicine, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell cycle progression. In agriculture, the compound can cause damage to the nervous system, respiratory system, and reproductive system of insects and other pests. In materials science, the compound exhibits fluorescence properties due to its electron-donating and electron-withdrawing groups.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its relative ease of synthesis. Additionally, the compound exhibits a range of properties that make it useful in various fields of research. However, one limitation is that the compound can be toxic and should be handled with care. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound.
Zukünftige Richtungen
There are several future directions for research on 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate its use as a fluorescent probe in biological imaging. Another potential direction is to explore its potential as a therapeutic agent for other diseases beyond cancer, such as bacterial and fungal infections. Additionally, further research is needed to fully understand the potential applications of the compound in agriculture and materials science.
Synthesemethoden
The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzyl chloride with 4-nitrobenzohydrazide in the presence of sodium hydroxide and acetic acid. The resulting product is then cyclized with phosphorus oxychloride to form the final compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicine, including its use as an anticancer agent, antifungal agent, and antibacterial agent. It has also been investigated for its potential use in agriculture as a pesticide and herbicide. Additionally, the compound has been studied for its use in materials science, including its potential use as a fluorescent probe and in the development of OLEDs (organic light-emitting diodes).
Eigenschaften
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c16-12-3-1-2-4-13(12)22-9-14-17-15(18-23-14)10-5-7-11(8-6-10)19(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBAGHKPDMTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)


![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)


![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)